4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone
CAS No.: 25555-26-4
Cat. No.: VC17275540
Molecular Formula: C18H18N2OS
Molecular Weight: 310.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25555-26-4 |
|---|---|
| Molecular Formula | C18H18N2OS |
| Molecular Weight | 310.4 g/mol |
| IUPAC Name | (2E)-1-(4-phenylsulfanylphenyl)-2-pyrrolidin-1-yliminoethanone |
| Standard InChI | InChI=1S/C18H18N2OS/c21-18(14-19-20-12-4-5-13-20)15-8-10-17(11-9-15)22-16-6-2-1-3-7-16/h1-3,6-11,14H,4-5,12-13H2/b19-14+ |
| Standard InChI Key | AMRYPROKDJQHAP-XMHGGMMESA-N |
| Isomeric SMILES | C1CCN(C1)/N=C/C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
| Canonical SMILES | C1CCN(C1)N=CC(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 |
Introduction
Overview of the Compound
4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone is a synthetic organic compound with the molecular formula . It is categorized as an acetophenone derivative, characterized by the attachment of a phenylthio group and a pyrrolidinylimino moiety to the acetophenone backbone. Below are its essential properties:
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 310.4 g/mol |
| Synonyms | 1-(4-(Phenylthio)phenyl)-2-(pyrrolidin-1-ylimino)ethanone; Acetophenone, 4'-(phenylthio)-2-(1-pyrrolidinylimino)- |
| PubChem CID | 9578574 |
Structural Characteristics
The structure of 4'-(Phenylthio)-2-(1-pyrrolidinylimino)acetophenone includes:
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A phenylthio group () attached to the para position of the benzene ring.
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A pyrrolidinylimino group () bonded to the carbon adjacent to the ketone group.
This structural arrangement contributes to its chemical reactivity and potential biological activity.
Synthesis Pathway
The synthesis of this compound typically involves:
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Starting Materials: Acetophenone derivatives and thiophenols.
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Reaction Steps:
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Introduction of the phenylthio group via nucleophilic substitution or coupling reactions.
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Formation of the imino group through condensation with pyrrolidine.
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Catalysts and Conditions: Reactions often utilize acidic or basic catalysts under controlled temperatures to optimize yields.
Biological Activity
While no direct studies on its bioactivity were identified, compounds with similar structures have demonstrated:
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Antimicrobial properties due to their ability to disrupt microbial cell membranes.
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Potential as enzyme inhibitors, particularly those targeting oxidative enzymes or proteases.
Data Tables for Analysis
| Parameter | Value/Details |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Spectroscopic Data | IR, NMR, and Mass Spectrometry likely used for characterization |
| Toxicity Data | No available data |
Research Gaps and Future Directions
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Biological Studies: Further research is needed to evaluate its pharmacological potential, including antimicrobial, anticancer, or enzyme inhibitory activities.
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Toxicological Profile: Comprehensive toxicity studies are required for potential therapeutic applications.
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Synthetic Optimization: Exploring alternative synthesis routes could improve yield and reduce costs.
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